1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate
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Overview
Description
1-Azabicyclo[222]octan-3-yl 2,2-diphenylpentanoate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with appropriate reagents to introduce the 2,2-diphenylpentanoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octan-3-one: This compound shares the bicyclic core but lacks the 2,2-diphenylpentanoate moiety, resulting in different chemical properties and applications.
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound has an acetate group instead of the diphenylpentanoate group, leading to variations in reactivity and biological activity.
2-Azabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct properties and applications.
Properties
CAS No. |
87395-61-7 |
---|---|
Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate |
InChI |
InChI=1S/C24H29NO2/c1-2-15-24(20-9-5-3-6-10-20,21-11-7-4-8-12-21)23(26)27-22-18-25-16-13-19(22)14-17-25/h3-12,19,22H,2,13-18H2,1H3 |
InChI Key |
VFFFDVTXOZYRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4 |
Origin of Product |
United States |
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